2-{[(4-Methylphenyl)amino]methyl}phenol

Catalog No.
S799744
CAS No.
14674-88-5
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(4-Methylphenyl)amino]methyl}phenol

CAS Number

14674-88-5

Product Name

2-{[(4-Methylphenyl)amino]methyl}phenol

IUPAC Name

2-[(4-methylanilino)methyl]phenol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16/h2-9,15-16H,10H2,1H3

InChI Key

WFHKXPNAEQCZDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2O

The exact mass of the compound 2-{[(4-Methylphenyl)amino]methyl}phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-{[(4-Methylphenyl)amino]methyl}phenol (CAS 14674-88-5) is a phenolic Mannich base synthesized from phenol, formaldehyde, and p-toluidine. This compound serves as a well-defined intermediate and performance additive, primarily utilized as a corrosion inhibitor, an accelerator for epoxy resin curing, and a precursor for more complex organic molecules. Its specific structure, featuring a p-methyl substituent on the aniline ring, provides distinct electronic and steric properties that directly influence its reactivity and performance in various formulations, distinguishing it from other phenolic Mannich bases or simple reactant mixtures.

Research Fit

Synthetic intermediate for metal dithiocarbamate complex studies
Validated building block for benzoxazaphosphinine heterocycle synthesis
Crystalline solid with defined melting point for precise laboratory handling

Substituting 2-{[(4-Methylphenyl)amino]methyl}phenol with structurally similar analogs, such as the unsubstituted version or other isomers, is often unviable due to quantifiable impacts on performance. The presence and position of the methyl group are critical, altering the compound's electron density and steric profile. These subtle molecular changes lead to significant, measurable differences in adsorption efficiency on metal surfaces, catalytic activity in polymerization, and thermal stability of the final products. Using crude, in-situ mixtures of the parent reactants (phenol, formaldehyde, p-toluidine) introduces impurities and reaction variability, compromising the batch-to-batch reproducibility essential for high-specification industrial and research applications.

Substitution Risk

Ring substitution alters coordination geometry Ortho-, meta-, or halogen-substituted analogs may shift metal complex geometry and reported biological readouts.
Lack of validated synthetic pathway Non-p-tolyl isomers have no published protocol for benzoxazaphosphinine ring closure, requiring de novo route development.

Enhanced Corrosion Inhibition Efficiency Attributed to p-Methyl Substituent

In electrochemical studies on mild steel in 1M HCl, 2-{[(4-Methylphenyl)amino]methyl}phenol demonstrated a significantly higher inhibition efficiency compared to its unsubstituted analog, 2-[(phenylamino)methyl]phenol. The electron-donating nature of the para-methyl group increases the electron density on the aromatic system, which enhances the molecule's adsorption onto the metal surface, providing a more effective protective barrier against corrosive media.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound Data91.2%
Comparator Or Baseline2-[(phenylamino)methyl]phenol: 83.5%
Quantified Difference7.7% absolute improvement
ConditionsWeight loss method, 303 K, 500 ppm inhibitor concentration in 1M HCl on mild steel.

For formulators of anti-corrosion packages, this increased efficiency allows for lower dosage rates or superior protection, directly impacting product performance and cost-effectiveness.

Cytotoxicity comparison
Head-to-head
All Pt, Cu, Zn, Mn dithiocarbamate complexes: IC50 <50 µM. Zn(II) complex: highest cancer-cell selectivity reported.
Supports cell-model cytotoxicity endpoint review
48 h MTT assay; HeLa & MRC5-SV2 cells

Superior Curing Acceleration in Epoxy Systems vs. Sterically Hindered Isomers

As a catalytic accelerator in epoxy-anhydride resin systems, the para-position of the methyl group in 2-{[(4-Methylphenyl)amino]methyl}phenol provides a critical processability advantage over the ortho-substituted isomer. The reduced steric hindrance allows for more efficient interaction with the epoxy ring, leading to a significantly shorter gel time at elevated temperatures.

Evidence DimensionGel Time (minutes) at 140°C
Target Compound Data~35 minutes
Comparator Or BaselineOrtho-methyl isomer (2-{[(2-Methylphenyl)amino]methyl}phenol): >50 minutes
Quantified Difference>30% reduction in gel time
ConditionsEpoxy-anhydride formulation (e.g., DGEBA/MTHPA) with equivalent molar concentration of accelerator.

This faster cure rate enables reduced cycle times in manufacturing processes for composites and molded parts, leading to increased throughput and lower energy costs.

P-heterocycle synthesis
Class-level
Only published protocol for 2-chloro-3-(p-tolyl)-benzoxazaphosphinine 2-sulfide formation.
Enables targeted P-heterocycle research
Reaction with PSCl₃/Et₃N

Improved Thermal Stability of Cured Epoxy Resins

Epoxy resins cured with 2-{[(4-Methylphenyl)amino]methyl}phenol exhibit enhanced thermal stability compared to systems cured with common aliphatic amines. Thermogravimetric analysis (TGA) shows a higher onset temperature for thermal decomposition, which is attributed to the incorporation of the rigid aromatic structures from the Mannich base into the polymer network, leading to higher char yield and greater stability at elevated temperatures.

Evidence Dimension5% Weight Loss Temperature (T_d5, °C)
Target Compound Data341°C
Comparator Or BaselineAliphatic amine-cured epoxy (e.g., TETA): ~320°C
Quantified Difference~21°C increase in thermal decomposition temperature
ConditionsCured Diglycidyl ether of bisphenol A (DGEBA) resin, TGA under nitrogen atmosphere.

This property is critical for applications requiring long-term performance and structural integrity at high operating temperatures, such as in aerospace composites and electronic encapsulants.

DNA-binding probe context
Class-level
p-Tolyl Schiff base Cu(II) complexes reported DNA-binding and nuclease activity.
Class-level inference for DNA-targeting probes
Based on derivatized scaffolds; confirm with parent compound
Physical identity
Specification review
White crystalline solid; mp ~140–143 °C; purity ≥95%.
Simplifies handling and identity verification
Melting point as quick identity check

Formulating High-Efficiency Corrosion Inhibitors for Acidic Industrial Cleaning

The demonstrably higher inhibition efficiency makes this compound a preferred choice for anti-corrosion packages used in acidic environments, such as in oilfield acidizing fluids or industrial metal cleaning and pickling baths. Its specific molecular structure ensures strong adsorption and superior protection for mild steel components.

Optimizing Manufacturing Throughput as an Epoxy Curing Accelerator

In the production of fiber-reinforced composites, adhesives, or electronic components, this compound serves as a potent accelerator for anhydride-cured epoxy systems. Its ability to significantly reduce gel times compared to sterically hindered analogs allows for faster mold turnover and increased production efficiency.

Developing High-Temperature Resistant Adhesives and Composites

The compound's capacity to increase the thermal decomposition temperature of cured epoxy networks makes it a valuable component for formulating adhesives and composites intended for demanding, high-temperature service environments where material integrity and longevity are paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Metal complex cytotoxicity research
Ligand architecture with p-methyl substitution
Cell-model endpoint and selectivity review
P-heterocycle synthesis
Validated reactivity with thiophosphoryl chloride
Reaction pathway and ring-closure reproducibility
DNA-targeting probe development
p-Tolylamino scaffold for Schiff base elaboration
DNA-binding and nuclease activity profiling
Stoichiometric synthesis control
High-melting crystalline solid with defined purity
Identity confirmation and handling reproducibility

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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